3-Hydroxy-8-azaxanthine

Description

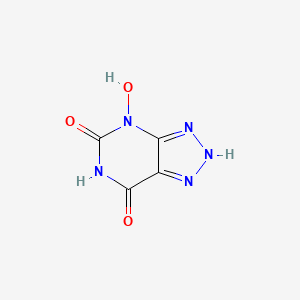

Structure

3D Structure

Properties

CAS No. |

42028-33-1 |

|---|---|

Molecular Formula |

C4H3N5O3 |

Molecular Weight |

169.10 g/mol |

IUPAC Name |

4-hydroxy-2H-triazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C4H3N5O3/c10-3-1-2(7-8-6-1)9(12)4(11)5-3/h12H,(H,5,10,11)(H,6,7,8) |

InChI Key |

CDDIMGICOMBXAX-UHFFFAOYSA-N |

Canonical SMILES |

C12=NNN=C1N(C(=O)NC2=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 8 Azaxanthine

Strategies for the De Novo Synthesis of 3-Hydroxy-8-azaxanthine (B14010847) Scaffold

The de novo synthesis of the 8-azapurine (B62227) core, the foundational structure of this compound, can be approached through several established routes. While specific literature detailing the synthesis of the 3-hydroxy derivative is limited, general methods for constructing the 8-azaxanthine (B11884) scaffold provide a clear framework.

The construction of the 1,2,3-triazolo[4,5-d]pyrimidine system, also known as the 8-azapurine nucleus, predominantly follows two strategic pathways.

One primary method begins with the formation of a 1,2,3-triazole ring, which is subsequently fused to a pyrimidine (B1678525) ring. This often involves the use of 5-amino-1,2,3-triazole precursors. Post-cyclization reactions of these triazoles with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can yield the desired 1,2,3-triazolo[4,5-d]pyrimidine structure. researchgate.net

An alternative and versatile approach involves building the triazole ring onto a pre-existing pyrimidine structure. This route often starts with a 4,5-diaminopyrimidine. Reaction of this precursor with nitrous acid leads to the formation of the fused triazole ring, yielding an 8-azaadenine (B1664206) derivative, which can be further modified. sci-hub.se A multi-step pathway has also been reported for the synthesis of related inhibitors, starting from malonate derivatives that undergo a sequence of bromination, elimination, and conjugate addition of ammonia (B1221849), followed by cyclization to form the triazole ring. nih.gov

Furthermore, biosynthetic pathways have been identified where 8-azaxanthine is produced as a metabolite. For instance, the triazole-bearing antimetabolite 8-azaguanine (B1665908) can be converted to 8-azaxanthine by the enzyme guanine (B1146940) deaminase. d-nb.info

| Precursor Molecule | Key Reagents/Steps | Resulting Scaffold | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazoles | Post-cyclization with DMF-DMA | 1,2,3-Triazolo[4,5-d]pyrimidines | researchgate.net |

| 4,5-Diaminopyrimidine | Reaction with nitrous acid | 8-Azaadenines | sci-hub.se |

| Malonate Derivative | Bromination, elimination, ammonia addition, cyclization | Substituted 8-Azapurine Core | nih.gov |

| 8-Azaguanine | Enzymatic conversion via guanine deaminase | 8-Azaxanthine | d-nb.info |

The efficiency of synthetic routes to 8-azapurine analogs varies depending on the chosen pathway and specific reaction steps. For instance, in a multi-step synthesis of a guanase inhibitor with an 8-azapurine-related structure, individual steps such as benzyloxycarbonyl (CBZ) protection and nitro group reduction have been reported with high yields of 84% and 87%, respectively. nih.gov However, the final ring-closing step to form the scaffold had a more moderate yield of 46%. nih.gov

Purification of the final compounds and intermediates is critical for ensuring high purity for subsequent biological and chemical studies. A common and effective technique for the purification of 8-azaxanthine and its derivatives is reverse-phase high-performance liquid chromatography (HPLC). This method uses aqueous-organic mobile phases to effectively isolate the target compounds. Characterization and confirmation of the synthesized structures typically involve nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Targeted Derivatization of this compound for Enhanced Research Utility

To improve properties such as aqueous solubility and to create tools for studying biological systems, the 8-azaxanthine scaffold is often derivatized. A primary focus of this derivatization is the synthesis of nucleoside analogs, where a ribose sugar or a related moiety is attached to the 8-azapurine base.

The creation of 8-azaxanthine nucleosides can be achieved through both chemo-enzymatic and purely chemical methods, each offering distinct advantages and challenges.

Chemo-enzymatic synthesis represents a powerful method for producing nucleoside analogs, often with high stereo- and regioselectivity. nih.govmdpi.com Purine (B94841) nucleoside phosphorylases (PNPs) are key enzymes in this approach, catalyzing the transfer of a ribose group from a donor like α-D-ribose-1-phosphate (r1P) to a purine or analog base. nih.govnih.gov

However, the enzymatic ribosylation of 8-azaxanthine to form 8-azaxanthosine is known to be challenging. nih.govpreprints.org This difficulty arises from the significant acidity of the 8-azaxanthine molecule (pKa ≈ 4.8), which means it exists predominantly in an anionic form in neutral aqueous solutions, a form that is often a poor substrate for PNP enzymes. nih.govmdpi.com

| Enzyme | Substrate | Ribose Donor | Key Findings | Reference |

|---|---|---|---|---|

| Xanthosine (B1684192) Phosphorylase (PNP-II) from E. coli | 8-Azaxanthine | α-D-ribose-1-phosphate | Accepts 8-azaxanthine as a substrate despite its acidity. Ribosylation occurs at the N7 or N8 position, not N9. | researchgate.netnih.govmdpi.com |

| Calf Spleen PNP | 8-Azaguanine | α-D-ribose-1-phosphate | Readily and almost irreversibly synthesizes 8-azaguanosine. | mdpi.com |

| E. coli PNP | 2,6-Diamino-8-azapurine (B97548) | α-D-ribose-1-phosphate | Produces a mixture of N8- and N9-substituted ribosides. | mdpi.com |

| Calf Spleen PNP | 2,6-Diamino-8-azapurine | α-D-ribose-1-phosphate | Ribosylation occurs predominantly at N7 and N8. | mdpi.com |

Purely chemical methods provide an alternative route to 8-azaxanthine nucleosides, bypassing the limitations of enzyme specificity. One reported method involves the chemical conversion of a related nucleoside. Specifically, 3-β-D-ribofuranosyl-8-azaxanthine has been synthesized through the deamination of 8-azaguanosine. sci-hub.se

More general chemical glycosylation strategies can also be employed. These typically involve reacting the heterocyclic base with a protected and activated sugar derivative. For example, the synthesis of 8-azaguanosine has been achieved by reacting 8-azaguanine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. d-nb.info A similar strategy could foreseeably be applied to 8-azaxanthine. Furthermore, complex chemical modifications on the ribose moiety of 8-azaxanthine nucleosides have been demonstrated, such as the synthesis of 9,5'-cyclo-1-methyl-3-(2,3-O-isopropylidine-β-D-ribofuranosyl)-8-azaxanthine, highlighting the chemical tractability of these compounds for creating sophisticated analogs. google.com

N-Alkylation and Other Substitutions on the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. N-alkylation, in particular, has been a key strategy to modulate the compound's characteristics.

The alkylation of 8-azaxanthines can be regioselective, with different positions on the heterocyclic ring being more or less susceptible to substitution depending on the reaction conditions. For instance, N-methylated derivatives of 8-azaxanthine have been synthesized and studied for their fluorescence properties. researchgate.net Compounds such as 8-azatheophylline and 8-azacaffeine, which are N-methylated 8-azaxanthines, exhibit strong fluorescence in aqueous media. researchgate.net The isomer 1,3,8-trimethyl-8-azaXan is also noted to be highly fluorescent. researchgate.net

Beyond simple alkylation, other substitutions can be introduced to the 8-azapurine nucleus. For example, the synthesis of 2,9-disubstituted 8-azaadenines has been achieved through a "one-pot" reaction starting from malononitrile, benzyl-azide, and an aliphatic or aromatic nitrile. researchgate.net This demonstrates the versatility of the triazolo[4,5-d]pyrimidine scaffold for creating a variety of substituted analogs.

The following table summarizes some key N-alkylated and substituted derivatives of the 8-azaxanthine core and their notable properties:

| Compound | Substitution Pattern | Notable Property | Reference |

| 8-Azatheophylline | N-methylated | Highly fluorescent in aqueous medium | researchgate.net |

| 8-Azacaffeine | N-methylated | Moderately fluorescent | researchgate.net |

| 1,3,8-Trimethyl-8-azaXan | N-methylated | Highly fluorescent | researchgate.net |

| 2,9-Disubstituted 8-azaadenines | Varied substituents at C2 and N9 | Synthesized via a versatile one-pot method | researchgate.net |

Strategies to Address Solubility and Stability for Research Applications

A significant challenge in the application of 8-azapurine derivatives, including this compound, is their often-limited solubility and potential for instability, which can hinder their use in biological assays and other research applications.

One of the primary reasons for the low aqueous solubility of some xanthine (B1682287) derivatives is the tendency of these planar aromatic molecules to form highly stable crystal lattices. nih.gov This is particularly true for 8-arylxanthine derivatives. nih.gov To overcome this, several strategies can be employed.

Chemical Modification to Enhance Solubility:

Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl or carboxyl groups, can increase the hydrophilicity of the molecule and improve its aqueous solubility. For instance, the introduction of a p-hydroxyphenyl group at the 8-position of a xanthine derivative was shown to slightly increase its potency. nih.gov

Ribosylation: Modification of the purine scaffold through ribosylation, such as creating 3-ribosyl derivatives, is a known method to enhance hydrophilicity.

Formulation and Handling Strategies:

While direct chemical modification is a primary approach, the stability of this compound in research settings can also be influenced by handling and storage conditions. As with many complex organic molecules, storage in a cool, dry, and dark environment is generally recommended to prevent degradation. For experimental use, dissolving the compound in an appropriate solvent and preparing fresh solutions is advisable.

Purification and Analytical Characterization for Research Purity

Ensuring the purity and structural integrity of this compound and its derivatives is crucial for obtaining reliable and reproducible research data. A combination of purification and analytical techniques is employed to achieve and verify the required level of purity.

Purification Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of 8-azaxanthine derivatives. sigmaaldrich.com Reversed-phase HPLC, using aqueous-organic mobile phases, is particularly effective for isolating these compounds. Large-scale purification protocols for related 8-azapurine compounds have been developed, often involving extraction with a solvent like methanol (B129727) followed by chromatographic separation. nih.gov

Crystallization: For compounds that form stable crystals, crystallization can be an effective purification method. Batch crystallization has been used in the preparation of perdeuterated urate oxidase in complex with 8-azaxanthine for structural studies. ill.eu

Analytical Characterization:

A suite of analytical methods is used to confirm the identity and purity of the synthesized compounds:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, confirming its elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure of the compound and its derivatives. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups within the molecule, such as the stretching frequencies of carbonyl groups.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, providing further confirmation of its empirical formula.

The following table outlines the common analytical techniques used for the characterization of this compound and its derivatives:

| Analytical Technique | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | sigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | |

| Infrared (IR) Spectroscopy | Functional group identification | |

| Elemental Analysis | Confirmation of elemental composition |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Hydroxy 8 Azaxanthine and Its Research Derivatives

High-Resolution Structural Analysis

High-resolution structural techniques are pivotal in elucidating the precise three-dimensional arrangement of atoms in 8-azaxanthine (B11884), both in its isolated form and when interacting with biological macromolecules.

Single-Crystal X-ray Diffraction Studies of 3-Hydroxy-8-azaxanthine (B14010847) and its Complexes

Single-crystal X-ray diffraction has been instrumental in defining the molecular structure of 8-azaxanthine derivatives and their coordination complexes. researchgate.net Studies on complexes with divalent metal cations such as Manganese (Mn²⁺) and Cadmium (Cd²⁺) have revealed that these compounds often form salts with a hexaaqua-metal cation, [M(H₂O)₆]²⁺, and the deprotonated 8-azaxanthine derivative as the anion. researchgate.net In these crystal structures, the interactions are dominated by a well-defined network of hydrogen bonds involving all available donor and acceptor sites, creating distinct supramolecular assemblies. researchgate.net

In the context of biological systems, high-resolution X-ray crystallography has been used to study the binding of 8-azaxanthine to enzymes like Aspergillus flavus urate oxidase (UOX). nih.govnih.gov These studies show that the inhibitor binds at the interface between two protomers of the enzyme. nih.gov Co-crystallization with 8-azaxanthine has successfully yielded high-quality crystals that diffract to high resolutions (e.g., 1.05–1.20 Å), providing detailed atomic coordinates of the inhibitor within the enzyme's active site. nih.gov The resulting structural data are crucial for understanding the molecular basis of inhibition and for guiding further research.

Neutron Diffraction for Proton Position and Hydrogen Bonding Insights in Protein-Bound States

While X-ray diffraction provides excellent information on the position of heavy atoms, locating hydrogen atoms (or their isotope, deuterium) with certainty is challenging. kcl.ac.uk Neutron diffraction overcomes this limitation and is the method of choice for determining protonation states and detailing hydrogen-bonding networks. kcl.ac.ukplos.org

Joint X-ray and neutron diffraction studies on the complex of 8-azaxanthine with urate oxidase have provided unprecedented insights into the enzyme's catalytic mechanism. plos.orgpdbj.orgproteopedia.org A neutron structure of the UOX:8-azaxanthine complex was determined at a resolution of 1.9 Å. plos.orgproteopedia.orgnih.gov These experiments, which require large, deuterated protein crystals, revealed the precise protonation states of key catalytic residues (the K10-T57-H256 triad) and the inhibitor itself within the active site. plos.orgpdbj.orgproteopedia.org

Specifically, neutron diffraction data showed that in the UOX–8AZA–Cl⁻ complex, the inhibitor is deprotonated at the N3 position. nih.gov Further studies on a chloride-free complex confirmed the protonation states of the catalytic triad (B1167595) and the orientation of a key water molecule in the active site, held in place by hydrogen bonds to residues Thr57 and Asn254. nih.govill.eu These findings are critical for understanding how the enzyme recognizes its substrate and inhibitors and for elucidating the role of proton relays in catalysis. plos.org

Solution-State Conformation and Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in solution. For 8-azaxanthine, NMR studies have been essential for characterizing its tautomeric equilibrium in the ground state. researchgate.netresearchgate.net Investigations of its 1,3-dimethyl derivative, 8-azatheophylline, inferred that the parent compound, 8-azaxanthine, exists as a mixture of N(7)H and N(8)H tautomers in solution. researchgate.netresearchgate.net The characteristic proton chemical shifts, such as those at N(1)H and N(3)H, are key identifiers in these analyses.

Furthermore, NMR-based metabolomics approaches have been employed to study the in vivo effects of 8-azaxanthine. By analyzing the metabolic profile of the fungus Aspergillus nidulans, researchers demonstrated the selective activity of 8-azaxanthine as an inhibitor of urate oxidase within a cellular environment. nih.gov

Intrinsic Fluorescence Properties and Photophysical Behavior

8-azaxanthine exhibits unique fluorescence properties that are highly sensitive to its environment, making it a powerful fluorescent probe. rsc.org Its photophysical behavior is dominated by an excited-state proton transfer process.

Characterization of Dual Emission and Stokes Shift

One of the most remarkable features of 8-azaxanthine is its fluorescence emission. In weakly acidic aqueous media (pH 2-5), it displays an intense single emission band around 420 nm. researchgate.netrsc.orgamu.edu.pl This results in an exceptionally large Stokes shift—the difference between the absorption and emission maxima—of approximately 14,000 to 16,000 cm⁻¹. researchgate.netrsc.orgamu.edu.pl At pH values above 6, this fluorescence is quenched because the molecule deprotonates in the ground state from the triazole ring to form a non-fluorescent anion. researchgate.netresearchgate.net

In certain non-aqueous solvents like methanol (B129727), 8-azaxanthine and its N8-methyl derivative exhibit dual fluorescence, with two distinct emission bands. researchgate.netresearchgate.netresearchgate.net For example, in slightly acidified methanol, emission bands are observed at approximately 335 nm and 410-420 nm. researchgate.net The appearance of two bands is indicative of competing decay pathways from the excited state. researchgate.net The N(1),N(3)-dimethyl derivative (8-azatheophylline), which cannot undergo deprotonation at the N3 position, shows only a single emission band around 355-360 nm, highlighting the crucial role of the N(3)-H proton. researchgate.netamu.edu.pl

| Compound | Solvent/Condition | Emission Maxima (λem) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| 8-azaxanthine | Aqueous (pH < 5) | ~420 nm | ~14,000 - 16,000 | researchgate.netrsc.orgamu.edu.pl |

| 8-azaxanthine | Anhydrous Methanol | ~335 nm | Not specified | researchgate.net |

| 8-azaxanthine | 10% Aqueous Methanol (acidified) | 335 nm and 420 nm (Dual) | Not applicable (Dual) | researchgate.net |

| N(8)-methyl-8-azaxanthine | Anhydrous Methanol | ~340 nm and 420 nm (Dual) | Not applicable (Dual) | researchgate.net |

| N(1),N(3)-dimethyl-8-azaxanthine (8-azatheophylline) | Aqueous (acidic) | ~355-360 nm | Not specified | researchgate.netamu.edu.pl |

Influence of Solvent and pH on Fluorescence Quantum Yield and Lifetime

The fluorescence properties of this compound, a derivative of 8-azaxanthine, are intricately linked to the solvent environment and the pH of the medium. This sensitivity arises from the compound's potential for excited-state proton transfer (ESPT) and the existence of various tautomeric forms, each with distinct photophysical characteristics.

In aqueous solutions, 8-azaxanthine itself displays a remarkable pH-dependent fluorescence. It is non-fluorescent at a neutral pH of 7 but becomes highly fluorescent in weakly acidic conditions (pH 2–6), where the neutral form of the molecule predominates. researchgate.netamu.edu.plrsc.org This fluorescence is characterized by a significant Stokes shift, with an emission maximum around 420 nm. researchgate.netamu.edu.plrsc.org However, at pH values above 6, fluorescence is quenched because the molecule deprotonates in the ground state to form a non-fluorescent anion. researchgate.netresearchgate.net

The solvent polarity and proticity also play a crucial role. In anhydrous methanol, the neutral form of 8-azaxanthine emits at approximately 335 nm. researchgate.net When water is introduced, as in a 10% aqueous methanol solution acidified to a pH of about 3, dual emission bands are observed at both 335 nm and 420 nm. researchgate.net This dual fluorescence is also observed for its N8-methyl derivative in anhydrous methanol, but the longer wavelength band (420 nm) diminishes in less protic solvents like isopropanol (B130326) and acetonitrile. researchgate.net This behavior suggests that the 420 nm emission is due to a monoanionic species formed through rapid deprotonation of the N(3)-H group in the excited state. researchgate.net The rate of this proton transfer is slowed in non-aqueous environments, allowing for the observation of emission from the neutral molecule. researchgate.net

The fluorescence quantum yield and lifetime are consequently affected by these solvent and pH-dependent processes. The decay times for the 420 nm emission of 8-azaxanthine and its 8-alkyl derivative in aqueous medium are 9 and 12 nanoseconds, respectively. researchgate.net The quantum yield of related 8-azapurines, such as 2-amino-8-azaadenine, can be as high as 0.4, and this increases to 0.9 for its corresponding nucleoside. rsc.org

| Compound | Solvent/Condition | Emission Maximum (λmax) | Fluorescence Characteristics |

|---|---|---|---|

| 8-Azaxanthine | Aqueous, pH 7 | Non-fluorescent | - |

| 8-Azaxanthine | Aqueous, pH 2-6 | ~420 nm | Highly fluorescent, large Stokes shift (~16000 cm-1). amu.edu.pl |

| 8-Azaxanthine | Aqueous, pH > 6 | Non-fluorescent | Ground-state deprotonation leads to a non-fluorescent anion. researchgate.netresearchgate.net |

| 8-Azaxanthine | Anhydrous Methanol | ~335 nm | Emission from the neutral form. researchgate.net |

| 8-Azaxanthine | 10% Aqueous Methanol, pH ~3 | 335 nm and 420 nm | Dual emission observed. researchgate.net |

| N8-methyl-8-azaxanthine | Anhydrous Methanol | ~340 nm and 420 nm | Dual emission. researchgate.net |

| N8-methyl-8-azaxanthine | Isopropanol/Acetonitrile | ~340 nm | The 420 nm band virtually disappears. researchgate.net |

| 1,3-dimethyl-8-azaxanthine (8-azatheophylline) | Acidified Aqueous Solution | ~355 nm | Lacks ESPT due to methyl group steric hindrance. amu.edu.pl |

Tautomeric Equilibria and Acido-Basic Properties Relevant to Biological Systems

Ground-State Tautomerism of the this compound System

The ground-state tautomerism of the this compound system, a derivative of 8-azaxanthine, is complex due to the presence of the triazole ring nitrogen at position 8. rsc.org The predominant tautomeric forms in the ground state are crucial for understanding its biological interactions.

For the parent compound, 8-azaxanthine, NMR studies of its 1,3-dimethyl derivative (8-azatheophylline) in DMSO suggest a predominance of the N(8)H tautomer over the N(7)H tautomer by a ratio of 8:2, with the N(9)H form being undetectable. rsc.org Crystalline studies have shown the presence of the N(9)-H form in 8-azaguanine (B1665908), while 8-azaxanthine crystals exhibit the N(8)-H tautomer. rsc.org Theoretical calculations for the related 8-azaguanine have shown that tautomers protonated at positions 1 and 9 are dominant in both the gas phase and aqueous solution. researchgate.netnih.gov

The tautomeric equilibrium is a key factor in the interactions between small molecules and the active sites of enzymes, as it influences the formation of hydrogen bonds. researchgate.net The different tautomers of 8-azaxanthine and its derivatives can exhibit distinct photophysical properties, which can be exploited to study these interactions. For instance, the significant difference in the UV-absorption and emission spectra between the N(9)-methyl and N(8)-methyl derivatives of 8-azaguanine highlights the influence of the tautomeric form on its spectroscopic characteristics. rsc.org

Determination of Ground-State and Excited-State pKa Values

The acidity of this compound and its parent compound, 8-azaxanthine, is a critical factor in its biological activity and spectroscopic behavior. The ground-state pKa of 8-azaxanthine is approximately 4.8-4.9. researchgate.netamu.edu.plresearchgate.net This value indicates that at physiological pH, the monoanion is the predominantly populated species. researchgate.net The deprotonation in the ground state occurs at the triazole ring, leading to a non-fluorescent anion. researchgate.netresearchgate.net

In contrast, the excited-state pKa (pK) values can differ significantly, a phenomenon that underpins the observed excited-state proton transfer. For N8-methyl-8-azaxanthine, the ground-state pKa is 7.2, while the excited-state pKa for the N(3)-H proton has been estimated to be as low as -0.5 to -2. researchgate.netresearchgate.net This dramatic increase in acidity upon excitation explains the rapid deprotonation from the N(3) position in the excited state, even in acidic media, leading to the formation of a fluorescent anion. researchgate.net The determination of pK values is often complicated by the presence of multiple acidic centers and the lack of thermodynamic equilibrium in the excited state. Kinetic analysis of fluorescence decay is a strategy used to estimate pseudo-pK* values under such non-equilibrium conditions.

| Compound | State | pKa Value | Notes |

|---|---|---|---|

| 8-Azaxanthine | Ground-State | ~4.8 - 4.9 | Deprotonation at the triazole ring leads to a non-fluorescent anion. researchgate.netamu.edu.plresearchgate.net |

| N8-methyl-8-azaxanthine | Ground-State | 7.2 | researchgate.net |

| N8-methyl-8-azaxanthine | Excited-State (N(3)-H) | ~ -0.5 to -2 | Indicates a "super photo-acid". researchgate.netresearchgate.net |

Impact of Tautomeric Forms on Molecular Interactions

The specific tautomeric form of this compound present in a biological system significantly influences its molecular interactions. The arrangement of proton donors and acceptors in different tautomers dictates the hydrogen bonding patterns that can be formed with biological macromolecules such as proteins and nucleic acids. researchgate.net

For example, in the context of riboswitches, which are RNA domains that regulate gene expression, the binding pocket can potentially accommodate both the neutral ligand (in its various tautomeric forms) and the deprotonated form of 8-azaxanthine. researchgate.net The ability of different tautomers to fit and interact within the binding site is critical for ligand recognition and the subsequent biological response.

Biochemical and Biological Interactions of 3 Hydroxy 8 Azaxanthine: Mechanisms and Pathways

Enzymatic Interactions and Inhibition Kinetics

Interaction with Urate Oxidase (Uricase)

3-Hydroxy-8-azaxanthine (B14010847), also known as 8-azaxanthine (B11884) (8-azaXan), is a significant compound in the study of urate oxidase (uricase) enzymology. It acts as a potent competitive inhibitor of the enzyme, mimicking the natural substrate, uric acid. This interaction has been extensively studied to elucidate the enzyme's catalytic mechanism.

This compound functions as a competitive inhibitor of urate oxidase. core.ac.uk This means it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate, uric acid. The inhibition is reversible. While specific Ki values are not consistently reported across all studies, the potent inhibitory nature of 8-azaxanthine is well-established, making it a valuable tool for studying the enzyme's active site and reaction mechanism. researchgate.net The compound's structural similarity to uric acid allows it to be recognized and bound by the enzyme, but it cannot undergo the catalytic reaction. core.ac.uk

Crystallographic studies of urate oxidase in complex with this compound have provided detailed insights into the binding mode of this inhibitor. The inhibitor is held within the active site through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Key interactions include:

Molecular Tweezers: The side chains of Arginine (Arg) 176 and Glutamine (Gln) 228 form a "molecular tweezers" that holds the inhibitor in place. nih.gov

Stacking Interaction: The inhibitor is stacked above a Phenylalanine (Phe) 159 residue. nih.gov

Hydrogen Bonding: A chain of hydrogen bonds connects several residues and water molecules, including Asparagine (Asn) 254 and Threonine (Thr) 57 from a symmetric subunit, to the inhibitor. nih.govnih.gov Specifically, the N7 atom of the inhibitor is hydrogen-bonded to the main-chain amide of Thr57 from an adjacent subunit. core.ac.uk Neutron crystallography studies have further revealed the protonation states of the catalytic triad (B1167595) (Lys10–Thr57–His256) and their interaction with the inhibitor. plos.orglu.seresearchgate.net

This precise positioning within the active site highlights the structural features that are crucial for substrate recognition and catalysis by urate oxidase. researchgate.net

Due to its nature as a stable analogue of the substrate, this compound has been instrumental as a mechanistic probe for understanding the catalytic cycle of urate oxidase. By studying the enzyme-inhibitor complex, researchers can infer the binding and orientation of the natural substrate, uric acid, during the initial stages of the reaction. nih.gov

The use of this compound in crystallographic studies has allowed for the trapping of the enzyme in a state that mimics the enzyme-substrate complex. This has been crucial in visualizing the active site geometry and the key residues involved in catalysis. core.ac.ukresearchgate.net Furthermore, these studies have helped to understand how the enzyme activates molecular oxygen for the oxidation of uric acid without the need for a metal cofactor. core.ac.uk The structure of the enzyme with the inhibitor has revealed an original oxidation mechanism that does not require ions or prosthetic groups. researchgate.netresearchgate.net

Substrate Properties and Inhibition Profiles with Purine (B94841) Nucleoside Phosphorylases (PNP)

This compound also interacts with another class of enzymes, the purine nucleoside phosphorylases (PNPs). These enzymes are involved in the reversible phosphorolysis of purine nucleosides.

Unlike its role as a potent inhibitor of urate oxidase, this compound can act as a substrate for some forms of PNP, particularly the inducible xanthosine (B1684192) phosphorylase from E. coli (PNP-II). researchgate.netresearchgate.net However, its efficiency as a substrate can be limited, likely due to its acidity (pKa ~4.8), which causes it to exist predominantly as an anion at physiological pH. researchgate.netmdpi.com In some contexts, it is also considered an inhibitor of PNP.

The interaction of this compound and its derivatives with PNP is of interest due to their fluorescent properties, which can be used to monitor enzymatic reactions. researchgate.netrsc.org

A key aspect of the interaction between this compound and PNP is the determination of the site of enzymatic ribosylation. Unlike the canonical N9 ribosylation seen with natural purines, studies have shown that for 8-azapurines like this compound, ribosylation can occur at different positions. mdpi.com

Chemo-Enzymatic Synthesis of 3-Hydroxy-8-azaxanthosine Analogs

The synthesis of 3-hydroxy-8-azaxanthosine and its analogs often employs chemo-enzymatic methods, which leverage the specificity of enzymes to achieve regioselective glycosylation, a process that can be challenging to control through purely chemical means. Purine nucleoside phosphorylases (PNPs) are key enzymes in this approach, catalyzing the transfer of a ribose or deoxyribose moiety from a donor substrate to the 8-azapurine (B62227) base.

The enzymatic synthesis of 8-azapurine nucleosides has been demonstrated using various forms of PNP, including those from calf spleen and E. coli. These enzymes can catalyze the ribosylation of 8-azapurine derivatives like 2,6-diamino-8-azapurine (B97548) and 8-azaguanine (B1665908). dntb.gov.uaresearchgate.net The reaction typically involves the reverse phosphorolysis pathway, where the enzyme facilitates the transfer of α-D-ribose-1-phosphate to the nitrogenous base. dntb.gov.ua

Interestingly, the site of ribosylation on the 8-azapurine ring can vary depending on the source of the PNP enzyme. For instance, calf PNP-catalyzed ribosylation of 2,6-diamino-8-azapurine predominantly yields N7- and N8-ribosides, while the E. coli enzyme produces a mixture of N8- and N9-substituted ribosides. researchgate.net This highlights the ability to generate different isomers by selecting the appropriate biocatalyst. Furthermore, mutations in the enzyme's active site can further modulate the regioselectivity of the ribosylation, allowing for the targeted synthesis of specific isomers. theses.cz

Two primary enzymatic methods have been utilized for the synthesis of 2'-deoxyribonucleosides of 8-azapurines:

Transglycosylation: This method uses a 2'-deoxynucleoside (e.g., 2'-deoxyguanosine) as the donor of the deoxyribose group, catalyzed by recombinant E. coli PNP. researchgate.netacs.org

One-pot synthesis: This approach starts from 2-deoxy-D-ribose and the 8-azapurine base, employing a cascade of reactions catalyzed by three recombinant E. coli enzymes: ribokinase (RK), phosphopentomutase (PPM), and PNP. researchgate.netacs.org

These enzymatic strategies offer an efficient route to various 8-azapurine nucleoside analogs, which are valuable as fluorescent probes and for studying biological processes. dntb.gov.ua

Table 1: Enzymatic Ribosylation of 8-Azapurine Analogs

| 8-Azapurine Analog | Enzyme Source | Ribose Donor | Predominant Products | Reference |

| 2,6-Diamino-8-azapurine | Calf PNP | α-D-ribose-1-phosphate | N7- and N8-ribosides | researchgate.net |

| 2,6-Diamino-8-azapurine | E. coli PNP | α-D-ribose-1-phosphate | N8- and N9-ribosides | researchgate.net |

| 8-Azaguanine | Calf PNP | α-D-ribose-1-phosphate | N9-riboside | researchgate.net |

| 8-Azaguanine | E. coli PNP | α-D-ribose-1-phosphate | N9-riboside (major), N8/N7-ribosides (minor) | researchgate.net |

Exploration of Interactions with Xanthine (B1682287) Oxidase

This compound, also known as 8-azaxanthine, and its derivatives have been investigated for their interaction with xanthine oxidase (XO), a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Unsubstituted 8-azaxanthine has been identified as a weak competitive inhibitor of xanthine oxidase. nih.govnih.gov In contrast, other 8-azapurine derivatives, such as 8-azaadenine (B1664206) and 8-azaguanine, have demonstrated more potent inhibitory activity against XO. nih.gov

The inhibitory potential of these compounds is significant due to the role of xanthine oxidase in conditions like gout, where elevated uric acid levels are a primary concern. The interaction of 8-azaxanthine with XO is also relevant in the context of its use as a selective agent in obtaining mutants of Bacillus subtilis with altered xanthine metabolism. asm.org

While 8-azaxanthine itself is a modest inhibitor, the 8-azapurine scaffold serves as a template for designing more potent inhibitors. For example, 8-azaguanine, which has an amino group at the 2-position, is a more potent xanthine oxidase inhibitor than 8-azaxanthine. nih.gov This suggests that substitutions on the 8-azapurine ring system can significantly influence the inhibitory activity against xanthine oxidase.

Studies on Adenosine (B11128) Receptor Interactions (Antagonism/Agonism) of this compound Derivatives

The 8-azaxanthine scaffold has been extensively used to develop ligands for adenosine receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes. Research has primarily focused on the synthesis and evaluation of 8-azaxanthine derivatives as antagonists of A1 and A2A adenosine receptors.

Studies have shown that the substitution of the carbon atom at the 8-position of the xanthine ring with a nitrogen atom, to form the 8-azaxanthine nucleus, generally leads to a reduction in affinity for adenosine receptors compared to the corresponding xanthine derivatives. nih.gov For instance, 8-azatheophylline and 8-azacaffeine were found to be largely inactive. nih.gov

However, the introduction of specific substituents at the N7 or N8 positions of the 8-azaxanthine ring can restore and even enhance the antagonistic activity. For example, introducing a methyl group at the 8-position of 8-azatheophylline restored activity at A2 receptors, while a cycloalkyl substituent at this position increased affinity for both A1 and A2A subtypes. nih.gov

A particularly significant finding is that substitution at the N7 position with cycloalkyl groups can yield potent and selective antagonists. For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine (B1668208) at A1 receptors. nih.gov Furthermore, increasing the size of the alkyl groups at the 1 and 3 positions from methyl to propyl in 7- and 8-substituted 8-azatheophyllines markedly increased the affinity for A1 receptors. The compound 7-cyclopentyl-1,3-dipropyl-8-azaxanthine stands out as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines. nih.govnih.gov These structure-activity relationship (SAR) studies underscore the importance of the substituents on the 8-azaxanthine core for achieving high affinity and selectivity at adenosine receptors. nih.gov

Table 2: Adenosine Receptor Affinity of Selected 8-Azaxanthine Derivatives

| Compound | Substitution | Receptor Subtype | Activity | Reference |

| 8-Azatheophylline | 1,3-dimethyl | A1, A2A | Inert | nih.gov |

| 8-Azacaffeine | 1,3,7-trimethyl | A1, A2A | Inert | nih.gov |

| 8-Methyl-8-azatheophylline | 1,3,8-trimethyl | A2A | Antagonist | nih.gov |

| 7-Cyclopentyl-1,3-dimethyl-8-azaxanthine | 1,3-dimethyl, 7-cyclopentyl | A1 | Antagonist (3x more potent than caffeine) | nih.gov |

| 7-Cyclohexyl-1,3-dimethyl-8-azaxanthine | 1,3-dimethyl, 7-cyclohexyl | A2A | Antagonist (more potent than caffeine) | nih.gov |

| 7-Cyclopentyl-1,3-dipropyl-8-azaxanthine | 1,3-dipropyl, 7-cyclopentyl | A1 | Potent and selective antagonist | nih.govnih.gov |

Interactions with Nucleic Acids and Regulatory RNA Elements

Binding to Riboswitches (e.g., Xanthine Riboswitch) and Allosteric Modulation

This compound has been identified as a ligand for the xanthine riboswitch, a class of structured non-coding RNA elements found in bacteria that regulate gene expression in response to the binding of specific metabolites. The xanthine riboswitch, also known as the NMT1 motif, controls genes involved in purine transport and metabolism. researchgate.net

Biochemical studies have demonstrated that this compound binds to the aptamer domain of the xanthine riboswitch with an affinity comparable to that of the natural ligands, xanthine and uric acid. researchgate.net This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of downstream genes, typically by affecting transcription termination or translation initiation. The interaction is specific, as other closely related purine compounds are strongly rejected by the riboswitch. researchgate.net

The ability of this compound to bind to the xanthine riboswitch suggests that the C8 position of the purine ring is not critical for molecular recognition by this RNA element. researchgate.net This interaction highlights a mechanism by which a synthetic analog can hijack a natural regulatory system, providing a potential avenue for the development of novel antibacterial agents that target riboswitch function.

Incorporation into RNA/DNA for Mechanistic Probing

While this compound itself is not typically incorporated into nucleic acids, its 8-azapurine structural analogs, particularly 8-azaguanine, serve as valuable tools for probing the structure, function, and dynamics of RNA and DNA. The key to their utility is their fluorescent properties, which are often sensitive to the local environment. researchgate.net

8-azaguanosine-5'-triphosphate (8azaGTP) has been shown to be an effective substrate for T7 RNA polymerase, allowing for its site-specific incorporation into RNA transcripts opposite a cytosine in the template. nih.govacs.org Once incorporated, the 8-azaguanine (8azaG) moiety acts as a fluorescent reporter. Its fluorescence emission is pH-dependent, making it a useful probe for investigating the ionization states of nucleobases within structured RNAs, which is crucial for understanding the catalytic mechanisms of ribozymes. nih.govacs.org

Although 8-azapurines are generally not incorporated into DNA in vivo, the 5'-triphosphate of a 2'-deoxyadenosine (B1664071) analog of an 8-aza-7-deazapurine has been successfully incorporated into a DNA oligonucleotide by a human DNA polymerase in vitro. researchgate.net This demonstrates the potential for using these modified nucleotides to probe DNA-protein interactions and other DNA-related processes.

Investigation of Cellular Mechanisms and Pathways (In Vitro Models)

The cellular effects of this compound and its derivatives have been explored in various in vitro models, revealing a range of biological activities, including cytotoxicity against cancer cells and neuroprotective effects.

Several 8-azapurine derivatives have demonstrated cytotoxic effects in cancer cell lines. For example, analogs of 8-azainosine have been shown to be cytotoxic to human epidermoid carcinoma (H.Ep. No. 2) cells in culture. nih.gov Similarly, 8-azaguanine induces a dose- and time-dependent decrease in cell viability in MOLT3 and CEM human T-cell acute lymphoblastic leukemia cell lines, with IC50 values of 10 µM and 100 µM, respectively, after 24 hours of treatment. medchemexpress.com The mechanism of this cytotoxicity is linked to its function as an antimetabolite; it is incorporated into RNA, thereby interfering with normal biosynthetic pathways and inhibiting cell growth. medchemexpress.comabcam.com

In the context of neurodegenerative diseases, 8-azapurine derivatives inspired by natural cytokinins have been investigated for their neuroprotective properties in a glutamate-induced oxidative stress model using the SH-SY5Y human neuroblastoma cell line. theses.cz Glutamate (B1630785) toxicity is a known factor in several neurodegenerative conditions. Certain derivatives were found to protect the cells from glutamate-induced damage, potentially through the activation of the Nrf2-ARE pathway, a key cellular defense mechanism against oxidative stress. theses.cz

Furthermore, some 8-azapurine derivatives have been designed as antiplatelet agents. A series of N6-substituted 8-azapurines were evaluated for their ability to inhibit ADP-induced platelet aggregation in vitro. nih.govnih.gov One of the most active compounds exhibited an IC50 of 0.20 µM, which was approximately four times more potent than the clinical antiplatelet drug ticagrelor. nih.govnih.gov These findings highlight the potential of the 8-azapurine scaffold in the development of therapies for a variety of diseases.

Table 3: In Vitro Cellular Activities of 8-Azapurine Derivatives

| Compound/Derivative | Cell Line | Biological Effect | Mechanism/Pathway | Reference |

| 8-Azainosine analogs | H.Ep. No. 2 (Human epidermoid carcinoma) | Cytotoxicity | Not specified | nih.gov |

| 8-Azaguanine | MOLT3, CEM (T-cell acute lymphoblastic leukemia) | Decreased cell viability (IC50 = 10 µM, 100 µM) | Antimetabolite, incorporation into RNA | medchemexpress.com |

| Cytokinin-inspired 8-azapurines | SH-SY5Y (Human neuroblastoma) | Neuroprotection against glutamate toxicity | Potential activation of Nrf2-ARE pathway | theses.cz |

| N6-substituted 8-azapurines | Human platelets | Inhibition of ADP-induced aggregation (IC50 up to 0.20 µM) | P2Y12 receptor antagonism | nih.govnih.gov |

Impact on Purine Catabolism and Salvage Pathways

This compound, more commonly known as 8-azaxanthine, is a purine analog that intervenes in purine metabolism, primarily through its interaction with enzymes of the purine degradation pathway. ill.euunipr.it This pathway is crucial for breaking down purine nucleotides into uric acid in humans or further to allantoin (B1664786) in many other organisms. ill.eu The metabolic activation of 8-azapurines often requires their conversion into the corresponding 5'-nucleotides, a process that can occur via the purine salvage pathway. rsc.org

Key enzymes in purine catabolism include xanthine oxidase and urate oxidase. ill.eu Research has identified 8-azaxanthine as a notable inhibitor of urate oxidase, the enzyme responsible for catalyzing the oxidation of uric acid to 5-hydroxyisourate (B1202459). unl.edu This inhibition has been a key focus of study, particularly in organisms that possess a functional urate oxidase enzyme. unl.edunih.gov By acting as an inhibitor, 8-azaxanthine can alter the normal flow of metabolites through the purine degradation cascade.

While it is a known inhibitor of urate oxidase, its effect on other related enzymes is less pronounced. For instance, studies using cell-free extracts from Pseudomonas aeruginosa showed that 8-azaxanthine did not inhibit the activity of xanthine oxidase or the enzymes that oxidize uric acid in that organism. dss.go.th The transformation of 8-azapurines and their nucleosides into their nucleotide forms is a critical step for their metabolic activation, which occurs through the purine salvage pathway enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). rsc.org However, compounds like 8-azaguanine and 8-azahypoxanthine (B1664207) are generally weak substrates for mammalian HGPRT, which can limit their metabolic activation in these systems. rsc.org

Table 1: Interaction of 8-Azaxanthine with Key Purine Catabolism Enzymes

| Enzyme | Role in Purine Catabolism | Interaction with 8-Azaxanthine | Organism/System Studied |

|---|---|---|---|

| Urate Oxidase | Catalyzes the oxidation of uric acid to 5-hydroxyisourate. ill.eu | Selective inhibitor. unl.edunih.gov | Aspergillus nidulans unl.edunih.gov |

| Xanthine Oxidase | Catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. ill.eu | No significant inhibition observed in some systems. dss.go.th | Pseudomonas aeruginosa (cell-free extracts) dss.go.th |

Characterization of Cellular Uptake and Metabolism in Model Organisms/Cell Lines

The cellular processing of 8-azaxanthine and related 8-azapurines has been investigated in various model systems to understand their uptake, metabolic fate, and mechanism of action. The activation of these compounds is often dependent on the purine salvage pathways present within the cell. rsc.org

In the fungus Aspergillus nidulans, 8-azaxanthine has been shown to inhibit hyphal growth by targeting the intracellular enzyme urate oxidase. unl.eduresearchgate.net This indicates that the compound is effectively taken up by the fungal cells to exert its biological effect. Studies on other microorganisms, such as Pseudomonas aeruginosa, have explored the metabolism of purines and the effect of their aza-analogs. Experiments showed that washed suspensions of P. aeruginosa were unable to oxidize 8-azaxanthine, nor did the compound induce the expression of enzymes for its own oxidation. dss.go.th This suggests a lack of specific metabolic pathways for this analog in this bacterium under the tested conditions. dss.go.th

The metabolism of related 8-azapurine nucleosides, such as 8-azainosine and 8-azaadenosine, has been studied in human cell lines like H.Ep. 2. nih.gov In these cells, the nucleosides are metabolized to the nucleotide forms of 8-azaadenine and 8-azaguanine and are subsequently incorporated into polynucleotides. nih.gov This process highlights the role of cellular kinases and phosphoribosyltransferases in the metabolic activation of the 8-azapurine scaffold. rsc.orgnih.gov The efficiency of these metabolic conversions can vary significantly between different cell types and is often linked to the activity levels of specific salvage pathway enzymes. rsc.org

Table 2: Summary of 8-Azaxanthine Cellular Uptake and Metabolism Studies

| Organism/Cell Line | Key Findings | Implication |

|---|---|---|

| Aspergillus nidulans | Inhibits hyphal growth. unl.eduresearchgate.net | Demonstrates effective cellular uptake and intracellular activity. |

| Pseudomonas aeruginosa | Not oxidized by the organism; does not induce oxidative enzymes. dss.go.th | Suggests the absence of a specific metabolic pathway for this analog. |

| H.Ep. 2 Cells (Human) | Related 8-azapurine nucleosides are metabolized to nucleotides and incorporated into polynucleotides. nih.gov | Illustrates the role of purine salvage pathways in the metabolic activation of the 8-azapurine core structure. |

Differential Metabolomics Approaches to Elucidate Cellular Targets and Pathways

Differential metabolomics has emerged as a powerful tool to identify the in vivo targets of chemical compounds and to understand their impact on cellular metabolism. nih.govresearchgate.net This approach has been successfully applied to confirm the cellular target of 8-azaxanthine in the model organism Aspergillus nidulans. unl.edunih.gov

The method, often utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, compares the metabolic profiles of different cell populations. nih.gov In the case of 8-azaxanthine, four sample groups were analyzed:

Wild-type A. nidulans.

Wild-type A. nidulans treated with 8-azaxanthine.

A mutant strain of A. nidulans with an inactive urate oxidase enzyme (uaZ14).

The uaZ14 mutant strain treated with 8-azaxanthine. unl.edu

The metabolic profiles of these groups are then compared using multivariate statistical analysis, such as Principal Component Analysis (PCA). unl.edu The PCA scores plot revealed two distinct clusters. The metabolome of the untreated wild-type cells formed one cluster, while the metabolomes of the 8-azaxanthine-treated wild-type cells, the untreated mutant cells, and the 8-azaxanthine-treated mutant cells all grouped together in a second cluster. unl.edu

This clustering pattern is highly informative. It demonstrates that inhibiting the urate oxidase enzyme with a chemical agent (8-azaxanthine) produces a metabolic state that is indistinguishable from genetically inactivating the enzyme. unl.edunih.gov This result provides strong evidence that 8-azaxanthine is a selective inhibitor of urate oxidase in vivo. nih.gov If the compound had been inactive, non-selective, or had targeted a different protein, the clustering patterns in the PCA plot would have been distinctly different. nih.govresearchgate.net

Table 3: Principle of Differential Metabolomics for Target Validation of 8-Azaxanthine

| Experimental Group | Predicted Metabolic Profile Outcome (if target is urate oxidase) | Observed Result | Conclusion |

|---|---|---|---|

| Wild-Type (WT) | Baseline metabolic profile. | Forms a distinct cluster. unl.edu | 8-azaxanthine is active and selective for urate oxidase in vivo. unl.edunih.gov |

| WT + 8-azaxanthine | Profile shifts to resemble the mutant. | Clusters with the mutant groups. unl.edu | |

| Urate Oxidase Mutant | Altered baseline profile due to genetic inactivation. | Forms a distinct cluster from WT. unl.edu | |

| Mutant + 8-azaxanthine | Profile remains similar to the untreated mutant. | Clusters with the mutant groups. unl.edu |

Theoretical and Computational Investigations of 3 Hydroxy 8 Azaxanthine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 3-Hydroxy-8-azaxanthine (B14010847). These methods provide insights into electron distribution, molecular stability, and reactivity, which are crucial for interpreting experimental data and predicting molecular behavior.

Prediction of Tautomeric Stabilities and Protonation States

This compound can exist in several tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers and their protonation states are critical for understanding how the molecule interacts with its biological targets.

Quantum chemistry methods are employed to predict the most stable tautomers in different environments. researchgate.netnih.gov Neutron diffraction studies, complemented by quantum chemical calculations, have been instrumental in determining the precise protonation states of 8-azaxanthine (B11884) when bound to enzymes like urate oxidase. plos.org In the active site of urate oxidase, the N3 monoanion of 8-azaxanthine has been identified. plos.org The ground state acidity constant (pKa) for the neutral form is approximately 4.9, while for its 8-methyl derivative, it is 7.2. researchgate.net Computational studies have shown that for the related compound 8-azaguanine (B1665908), tautomers protonated at positions 1 and 9 are dominant in both the gas phase and aqueous solutions. researchgate.net For this compound, two of the most stable tautomeric forms are commonly considered in theoretical studies. researchgate.net

| Compound | Ground State pKa | Excited State pK* (calculated) |

|---|---|---|

| 8-Azaxanthine | 4.9 | Not explicitly stated, but exhibits ESPT |

| N8-Methyl-8-azaxanthine | 7.2 | ~ -0.5 |

Analysis of Excited-State Dynamics and Phototautomerism

This compound exhibits interesting photophysical properties, including a strong fluorescence that makes it a useful molecular probe. A key phenomenon is Excited-State Intramolecular Proton Transfer (ESPT), where a proton is transferred within the molecule upon photoexcitation. researchgate.netmdpi.com This process leads to the formation of a phototautomer and is responsible for the molecule's characteristic dual emission spectrum in certain solvents. researchgate.netresearchgate.netmdpi.com

Time-resolved fluorescence spectroscopy has been a crucial technique for studying these dynamics. In weakly acidified alcoholic media, 8-azaxanthine shows dual emission bands (e.g., at ~340 nm and 420 nm), while in aqueous solutions, only a single, red-shifted band is typically observed due to the rapid proton transfer. mdpi.comnih.gov Kinetic analysis indicates a two-state photo-transformation model. researchgate.netnih.gov The rise time for the long-wavelength emission in methanol (B129727) has been calculated to be around 0.4–0.5 nanoseconds, which corresponds to the decay of the short-wavelength band. nih.gov These studies classify 8-azaxanthine and its derivatives as "super-photoacids" in their excited state, with pK* values significantly lower than their ground-state counterparts. mdpi.com

| Solvent/Condition | Emission Bands (nm) | Key Dynamic Process | Rise Time (long-wavelength band) |

|---|---|---|---|

| Aqueous Solution (acidified) | ~420 nm | Fast ESPT | < 75 ps |

| Methanol (acidified) | ~335-340 nm and 420 nm | ESPT | ~0.4-0.5 ns |

| Isopropanol (B130326) / Acetonitrile | ~340 nm (420 nm band disappears) | Slowed/Inhibited ESPT | N/A |

Molecular Docking and Molecular Dynamics Simulations of Protein-Ligand Complexes

To understand the inhibitory action of this compound, computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable. These techniques model the interaction between the ligand (8-azaxanthine) and its protein targets at an atomic level.

Elucidation of Binding Modes and Interaction Energetics with Target Enzymes (e.g., Urate Oxidase, PucM)

Urate Oxidase (UOX): this compound is a known competitive inhibitor of urate oxidase, an enzyme that catalyzes the oxidation of uric acid. nih.gov Molecular docking and X-ray crystallography studies have revealed that it binds in the enzyme's active site, at the same position as the natural substrate, uric acid. nih.govresearchgate.net The inhibitor is stabilized by a network of hydrogen bonds and hydrophobic interactions. Key residues forming a "molecular tweezer" that holds the inhibitor in place include Arg176 and Gln228. nih.gov The main-chain nitrogen of Val227 also forms a hydrogen bond with the ligand. nih.gov Joint neutron/X-ray crystallographic analysis has provided detailed information on the protonation states and the role of water molecules in the active site when 8-azaxanthine is bound. iucr.org

PucM: PucM is a hydrolase in the ureide pathway of organisms like Bacillus subtilis. pnas.org It catalyzes the hydrolysis of 5-hydroxyisourate (B1202459) (HIU). pnas.org Crystal structures of PucM in complex with 8-azaxanthine, a substrate analog, show that the inhibitor binds at the active site located at the dimeric interface. pnas.orgresearchgate.net The binding mode is similar to that proposed for the natural substrate, HIU, providing valuable insights into the enzyme's catalytic mechanism. researchgate.netmdpi.com The binding involves interactions with conserved residues such as His14, Arg49, and His105. pnas.org

| Enzyme | Key Interacting Residues | Location of Binding Site | Reference PDB Codes |

|---|---|---|---|

| Urate Oxidase (Aspergillus flavus) | Arg176, Gln228, Val227, Phe159 | Active site at dimeric interface | 7a0l |

| PucM (Bacillus subtilis) | His14, Arg49, His105, Tyr118-Ser121 | Active site at dimeric interface | 2H0F |

Prediction of Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure affects biological activity. ethernet.edu.et For 8-azaxanthine derivatives, research has shown that modifications at specific positions on the purine (B94841) ring system can significantly alter their biological efficacy and selectivity as, for example, antagonists of adenosine (B11128) receptors.

While detailed SAR studies focusing specifically on this compound derivatives are not extensively documented in the provided context, the principles are well-established. Computational approaches can predict how substitutions would affect binding affinity and inhibitory potential. For instance, modeling studies can assess how adding or modifying functional groups on the 8-azaxanthine scaffold impacts interactions with key residues in the active sites of enzymes like urate oxidase or PucM. pnas.org Such in silico predictions guide the synthesis of new derivatives with potentially improved inhibitory properties. mdpi.com

In Silico Modeling of Biochemical Pathways and Metabolic Flux Perturbations

Beyond single protein-ligand interactions, computational models can simulate the broader effects of a compound on cellular metabolism. The inhibition of a key enzyme like urate oxidase by this compound can cause significant perturbations in biochemical pathways.

In silico modeling can help predict these downstream effects. For example, inhibiting urate oxidase blocks the purine degradation pathway, which would lead to an accumulation of uric acid and a depletion of downstream metabolites like allantoin (B1664786). Metabolomics, often coupled with computational analysis, is a powerful tool to observe these changes. Differential NMR metabolomics has been successfully used to demonstrate the selective in vivo activity of 8-azaxanthine, confirming that its cellular effect matches the expected outcome of inhibiting its target enzyme. nih.gov These systems biology approaches provide a holistic view of a drug's mechanism of action, moving from the molecular target to the entire metabolic network. researchgate.netunl.edu

Advanced Research Methodologies and Applications of 3 Hydroxy 8 Azaxanthine As a Research Tool

Development and Validation of Fluorescent Probes

The strong fluorescence of 3-Hydroxy-8-azaxanthine (B14010847) and its derivatives makes them excellent candidates for the development of fluorescent probes to study biological systems. nih.govmdpi.com These probes are instrumental in elucidating enzyme kinetics, characterizing receptor-ligand interactions, and have potential applications in cellular imaging.

Application in Enzyme Kinetics and Activity Assays

This compound has proven to be a highly effective fluorescent probe for monitoring enzyme kinetics and activity, particularly for enzymes involved in purine (B94841) metabolism. nih.gov Its utility stems from changes in its fluorescent properties upon enzymatic conversion. For instance, 8-azaxanthine (B11884) serves as a fluorogenic substrate for purine nucleoside phosphorylases (PNPs), where it is converted to the corresponding nucleoside. nih.gov This enzymatic reaction can be monitored in real-time by observing the changes in fluorescence, allowing for the determination of key kinetic parameters. nih.gov

The fluorescence of 8-azaxanthine and its N-alkyl derivatives is characterized by a large Stokes shift, with an emission maximum around 420 nm in aqueous media. mdpi.com This significant separation between excitation and emission wavelengths is advantageous for minimizing background interference in enzymatic assays. The parent 8-azaxanthine exhibits this fluorescence in a narrow pH range (2-6), while some of its derivatives, such as N(8)-methyl-8-azaxanthine, are fluorescent over a broader pH range (2-12), expanding their applicability in various buffer conditions. mdpi.com

Detailed kinetic analyses of the dual emission of 8-azaxanthine and its N8-methyl derivative in different solvents have provided insights into the excited-state proton transfer (ESPT) that governs its fluorescence. mdpi.com These studies have been crucial in validating the reliability of 8-azaxanthine-based probes for quantitative enzyme activity measurements. mdpi.com

Below is a table summarizing the key fluorescent properties of 8-azaxanthine and a derivative, which are pertinent to their application in enzyme kinetics:

| Compound | Excitation Max (nm) | Emission Max (nm) | pH Range for Emission | Key Application |

| 8-azaxanthine | ~265 | ~420 | 2-6 | Fluorogenic substrate for PNPs |

| N(8)-methyl-8-azaxanthine | ~285 | ~420 | 2-12 | Fluorescent probe with broad pH stability |

Use in Receptor-Binding Studies and Ligand Discrimination

The fluorescent nature of 8-azaxanthine derivatives has also been harnessed for receptor-binding studies. nih.gov These compounds can act as fluorescent analogs of natural purines, enabling the investigation of their interactions with purinergic receptors, such as adenosine (B11128) receptors. nih.govnih.gov By monitoring changes in fluorescence upon binding to a receptor, researchers can obtain valuable information about binding affinities and the conformational changes that occur during ligand recognition.

Derivatives of 1,3-dimethyl-8-azaxanthine have been synthesized and evaluated as antagonists for adenosine receptors. nih.gov Although the parent compound, 8-azatheophylline, showed reduced affinity, the introduction of specific substituents at the N7 or N8 position restored or even enhanced the binding affinity for A1 and A2A adenosine receptor subtypes. nih.gov These studies demonstrate the potential of using systematically modified 8-azaxanthine scaffolds to develop selective fluorescent probes for different receptor subtypes, aiding in ligand discrimination and drug discovery.

The strong fluorescence of these compounds makes them promising tools for developing high-throughput screening assays to identify new receptor agonists or antagonists. nih.gov

Integration into Cellular Imaging and Fluorescence Microscopy

The favorable photophysical properties of 8-azaxanthine derivatives, including their strong fluorescence and large Stokes shifts, suggest their potential for use in cellular imaging and fluorescence microscopy. nih.gov Fluorescent probes are essential tools for visualizing the localization and dynamics of biomolecules within living cells. scientificlabs.ie While specific applications of this compound in live-cell imaging are still emerging, its derivatives that are converted into highly fluorescent nucleosides by intracellular enzymes could serve as markers for specific enzymatic activities within cellular compartments. scientificlabs.ie

The development of cell-permeable 8-azaxanthine derivatives would be a crucial step towards their application in intracellular imaging. Once inside the cell, these probes could be used to monitor the activity of purine-metabolizing enzymes in real-time and in a spatially resolved manner using fluorescence microscopy. This would provide valuable insights into the metabolic state of cells and how it is altered in disease.

Crystallographic Co-crystallization Techniques for Protein-Ligand Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands at atomic resolution. Co-crystallization, where a protein is crystallized in the presence of a ligand, is a common method to obtain these complex structures. rsc.orgdrugbank.com this compound has been successfully used in co-crystallization studies to elucidate the binding modes of inhibitors to their target enzymes.

A notable example is the co-crystallization of 8-azaxanthine (referred to as 8-azaxanthin in some studies) with urate oxidase (Uox). These studies have provided high-resolution structures of the enzyme-inhibitor complex, revealing the specific interactions between 8-azaxanthine and the active site residues of urate oxidase. Such structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and specific inhibitors.

The table below summarizes key crystallographic studies involving 8-azaxanthine:

| Protein | Ligand | Crystallization Method | Key Findings |

| Urate Oxidase from Aspergillus flavus | 8-azaxanthin | Co-crystallization | High-resolution structure of the enzyme-inhibitor complex, revealing binding mode. |

| Recombinant Urate Oxidase (Rasburicase) | 8-azaxanthin | Co-crystallization | Preliminary neutron diffraction measurements reported. |

High-Pressure Crystallography for Gas-Protein Interactions

High-pressure macromolecular crystallography (HPMX) is an advanced technique used to study the effects of pressure on protein structure and their interactions with ligands, including gases. This method can provide insights into the conformational flexibility of proteins and the volume changes associated with ligand binding.

The complex of urate oxidase with its inhibitor 8-azaxanthine has been studied using HPMX. The three-dimensional structure of this 135 kDa homo-tetrameric enzyme complex was determined at 140 MPa. Such studies are crucial for understanding how pressure affects enzyme-ligand interactions and can reveal details about the hydration and packing of the protein interior that are not accessible at ambient pressure.

Advanced Spectroscopic Techniques in Biochemical Systems

Advanced spectroscopic techniques are indispensable for probing the structural and dynamic properties of biomolecules in solution. The intrinsic spectroscopic properties of this compound have been extensively studied, particularly using fluorescence spectroscopy, to understand its behavior in biochemical systems.

Steady-state and time-resolved fluorescence spectroscopy have been instrumental in characterizing the photophysics of 8-azaxanthine and its derivatives. mdpi.com These studies have revealed a fascinating phenomenon of excited-state proton transfer (ESPT), which is responsible for the compound's dual emission in certain solvents and its large Stokes shift in aqueous solutions. mdpi.com In weakly acidified aqueous media, 8-azaxanthine exhibits a single fluorescence band with a maximum at 420 nm. mdpi.com However, in less polar solvents like methanol (B129727), two emission bands can be observed, one at around 340 nm and the other at 420 nm. mdpi.com

Time-resolved emission spectra (TRES) have shown that the long-wavelength emission is delayed relative to the short-wavelength one, confirming a photo-transformation process. mdpi.com This detailed spectroscopic characterization is fundamental for the rational design and application of 8-azaxanthine-based fluorescent probes in biochemical assays.

The table below summarizes the key spectroscopic data for 8-azaxanthine in different media:

| Solvent | Emission Maxima (nm) | Spectroscopic Technique | Observation |

| Acidified Aqueous Solution | 420 | Steady-state Fluorescence | Single emission band with large Stokes shift. mdpi.com |

| Acidified Methanol | 340 and 420 | Steady-state Fluorescence | Dual emission bands observed. mdpi.com |

| Methanol | 340 and 420 | Time-resolved Fluorescence | Long-wavelength emission is delayed, indicating ESPT. mdpi.com |

While fluorescence spectroscopy is the most prominently reported technique for studying this compound, other advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and circular dichroism could potentially provide further insights into its interactions with biological macromolecules. These techniques are powerful tools for characterizing protein-ligand complexes in solution, providing information on binding interfaces, conformational changes, and stoichiometry. Future studies employing these methods could further enhance our understanding of the biochemical roles and applications of this compound.

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis of Excited-State Processes

Time-resolved fluorescence spectroscopy is a powerful technique utilized to investigate the kinetic parameters of molecular photophysical processes that occur on very short timescales, such as excited-state proton transfer (ESPT). In the study of this compound (also referred to as 8-azaxanthine), this methodology has been instrumental in elucidating the dynamics of its fluorescence behavior. mdpi.comnih.gov

When subjected to investigation in weakly acidified alcoholic media, 8-azaxanthine exhibits a characteristic dual emission, with fluorescence bands observed at approximately 340 nm and 420 nm. mdpi.com Time-resolved measurements reveal that the long-wavelength emission at 420 nm is delayed relative to the higher-energy band at 340 nm, which is indicative of a photochemical transformation occurring in the excited state. mdpi.com This phenomenon is attributed to an ESPT mechanism, specifically the deprotonation of the N(3)-H group. mdpi.com In contrast, within aqueous solutions, only a single, long-wavelength emission band is present, suggesting that the proton transfer rate in water is too rapid to be resolved by instrumentation with a resolution of ~75 picoseconds (ps). mdpi.comnih.gov

Kinetic analysis of the fluorescence decay in methanolic solutions using a super-continuum white laser has allowed for the deconvolution of the excited-state processes. mdpi.comnih.gov A global analysis of the time-dependent fluorescence decay reveals the presence of three exponential components. nih.gov The rise time of the long-wavelength fluorescence, calculated to be between 0.4 and 0.5 nanoseconds (ns) in both methanol and deuterated methanol, corresponds to the main decay component of the short-wavelength band. mdpi.comnih.gov This directly links the decay of the initially excited species to the formation of the species responsible for the 420 nm emission. Time-resolved emission spectra (TRES) support a two-state photo-transformation model. mdpi.comnih.gov

The comprehensive kinetic analysis has identified distinct time constants associated with the decay of the excited states. The long-wavelength band, attributed to the phototautomer, has a decay time of approximately 6.4 ns for 8-azaxanthine. nih.gov An intermediate decay time of about 1.41 ns has also been identified, the origin of which is less certain but may involve the participation of a contact ion pair. nih.gov These findings classify 8-azaxanthine as a "super-photoacid" in the excited state, with a pK* value below 0, indicating a dramatic increase in acidity upon photoexcitation. mdpi.com

| Parameter | Solvent/Medium | Value | Description |

|---|---|---|---|

| Emission Maxima | Acidified Methanol | ~340 nm and ~420 nm | Dual fluorescence bands observed. mdpi.comeuropa.eu |

| Emission Maximum | Acidified Aqueous Solution | ~420 nm | Single fluorescence band observed. mdpi.com |

| Rise Time (420 nm band) | Methanol / Deuterated Methanol | 0.4–0.5 ns | Corresponds to the decay of the 340 nm band. nih.gov |

| Decay Time (τ1) | Methanol | ~0.4-0.5 ns | Main decay component of the short-wavelength (340 nm) band. nih.gov |

| Decay Time (τ2) | Methanol | 1.41 ns | Intermediate decay time; origin uncertain, possibly a contact ion pair. nih.gov |

| Decay Time (τ3) | Methanol | 6.4 ns | Decay of the long-wavelength (420 nm) band attributed to the phototautomer. nih.gov |

Bioanalytical Method Development for this compound and its Metabolites

Based on a review of the available scientific literature, dedicated and fully validated bioanalytical methods for the routine quantification of this compound and its corresponding metabolites in biological matrices such as plasma, serum, or urine have not been extensively reported. While techniques like High-Performance Liquid Chromatography (HPLC) are mentioned for assessing the purity of the compound in its solid form, this does not constitute a validated bioanalytical assay for measuring concentrations in biological samples. sigmaaldrich.com

The development of a robust bioanalytical method is a prerequisite for conducting pharmacokinetic and metabolic studies. Such a method would typically involve several key stages, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation (e.g., HPLC or UPLC), and detection (e.g., tandem mass spectrometry (MS/MS) or fluorescence detection). The validation process would need to establish critical parameters such as selectivity, specificity, accuracy, precision, linearity, range, and stability of the analyte in the biological matrix under various storage conditions, following regulatory guidelines.

Future Directions in 3 Hydroxy 8 Azaxanthine Research

Exploration of Novel Synthetic Routes and Analog Development

The future of 3-Hydroxy-8-azaxanthine (B14010847) research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While current synthetic routes provide access to this compound, the exploration of novel pathways is crucial for improving yield, reducing costs, and enabling the synthesis of a diverse range of analogs. nih.gov Inspired by the synthesis of other xanthine (B1682287) derivatives, future work will likely focus on one-pot, multi-component reactions that offer a more streamlined approach to the core structure. nih.gov

Furthermore, the strategic design and synthesis of this compound analogs are a high-priority research area. By modifying the core structure with various functional groups, researchers aim to fine-tune the compound's physicochemical properties and biological activity. This approach has been successful in the development of other purine (B94841) analogs, such as xanthine oxidase inhibitors, where substitutions on the purine ring have led to enhanced potency and selectivity. nih.govresearchgate.net The synthesis of new derivatives will be instrumental in elucidating structure-activity relationships and developing compounds with tailored therapeutic or diagnostic applications. nih.gov

Deeper Mechanistic Studies of Enzymatic and Cellular Interactions

A thorough understanding of how this compound interacts with biological systems at the molecular level is paramount. Future research will focus on detailed mechanistic studies to elucidate its interactions with key enzymes and cellular components. Given its structural similarity to xanthine, a primary area of investigation will be its effect on xanthine oxidase and other enzymes involved in purine metabolism. nih.gov High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be employed to visualize the binding of this compound to its enzymatic targets, providing insights into its mode of inhibition or modulation.

Expanded Applications as a Biophysical and Biochemical Probe

The intrinsic properties of this compound make it a promising candidate for development as a biophysical and biochemical probe. The exploration of its fluorescent properties, similar to those of other hydroxylated aromatic compounds like 3-hydroxyflavone (B191502) derivatives, could lead to the development of novel sensors for detecting specific biomolecules or monitoring enzymatic activity in real-time. rsc.org